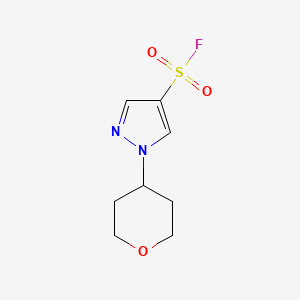

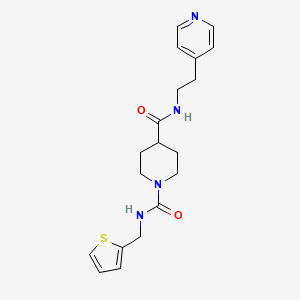

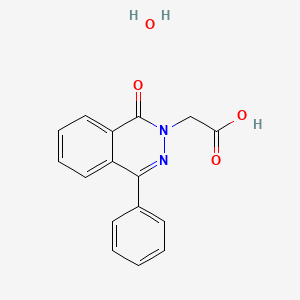

![molecular formula C13H24N2O3S B2388526 Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate CAS No. 2490375-64-7](/img/structure/B2388526.png)

Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate” is a chemical compound with the CAS Number: 2490375-64-7 . It has a molecular weight of 288.41 . The IUPAC name for this compound is tert-butyl 2-amino-2lambda6-thia-7-azaspiro [4.5]dec-1-ene-7-carboxylate 2-oxide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-5-13(9-15)6-8-19(14,17)10-13/h10H,4-9H2,1-3H3, (H2,14,17) . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación

Radical Cyclization in Synthesis

Radical cyclization techniques, as demonstrated by Dianjun Li et al. (2015), involve generating iminyl radicals from ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, leading to the synthesis of azaspirocyclohexadienones. This method, using tert-butyl hydroperoxide and tetrabutylammonium iodide, highlights the potential of tert-butyl based compounds in synthesizing complex cyclic structures useful in drug discovery and material science Li, Yang, Su, & Yu, 2015.

Spirocyclic Compound Synthesis

Research by A. I. Moskalenko and V. Boev (2012) on the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal underlines the role of tert-butyl spirocyclic compounds in synthesizing isomeric condensation products. This underpins the importance of such compounds in developing new materials and potential drug candidates Moskalenko & Boev, 2012.

Conformationally Restricted Pseudopeptides

M. M. Fernandez et al. (2002) synthesized derivatives of tert-butoxycarbonyl-azaspirodecanes as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. These compounds serve as mimetics for peptide secondary structures, emphasizing the role of tert-butyl spirocyclic compounds in peptide and protein engineering for therapeutic applications Fernandez et al., 2002.

Anticancer Activity Exploration

The study by E. M. Flefel et al. (2017) on the synthesis and anticancer activity of new 1-thia-4-azaspiro[4.5]decane derivatives and their thioglycoside derivatives highlights the potential therapeutic applications of tert-butyl spirocyclic compounds. Such compounds have shown moderate to high inhibition activities against various cancer cell lines, demonstrating their significance in medicinal chemistry and oncology research Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017.

Catalytic Asymmetric Oxidation

D. Cogan et al. (1998) described the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides and tert-butyl sulfoxides. This method showcases the importance of tert-butyl based compounds in asymmetric synthesis, contributing to the development of chiral molecules with potential applications in pharmaceuticals Cogan, Liu, Kim, Backes, & Ellman, 1998.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

tert-butyl 2-imino-2-oxo-2λ6-thia-9-azaspiro[4.5]decane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-5-13(9-15)6-8-19(14,17)10-13/h14H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNODWQIPDIOUSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCS(=N)(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

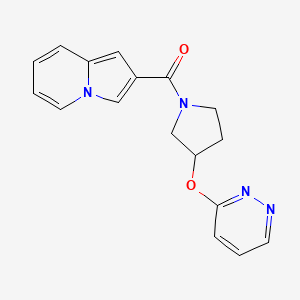

![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)

![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)

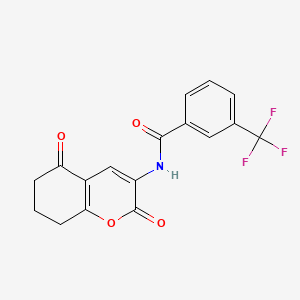

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)

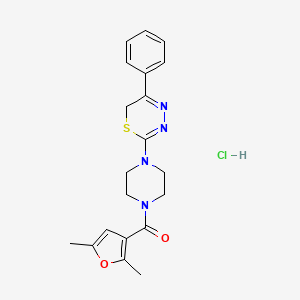

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)